molecular formula C14H20N2O3S B2496904 (E)-N-[(4-methylmorpholin-2-yl)methyl]-2-phenylethenesulfonamide CAS No. 1241704-50-6

(E)-N-[(4-methylmorpholin-2-yl)methyl]-2-phenylethenesulfonamide

Cat. No. B2496904
CAS RN: 1241704-50-6
M. Wt: 296.39
InChI Key: NZRUMRMULLPFBR-UHFFFAOYSA-N
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Description

(E)-N-[(4-methylmorpholin-2-yl)methyl]-2-phenylethenesulfonamide, commonly known as MMPS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MMPS belongs to the class of sulfonamide compounds and has been extensively studied for its potential application in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Pharmacological Applications

Research has unveiled the pharmacological versatility of sulfonamide derivatives, highlighting their potential in treating an array of conditions. For instance, the synthesis and evaluation of celecoxib derivatives have shown promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties, suggesting the potential for these compounds to be developed into therapeutic agents (Ş. Küçükgüzel et al., 2013). Similarly, other studies have focused on the development of sulfonamide-based compounds as selective inhibitors for specific biochemical pathways, indicating their importance in targeted therapeutic strategies (H. Oinuma et al., 1991; S. Röver et al., 1997).

Material Science and Environmental Applications

The field of materials science has also benefited from the exploration of sulfonamide derivatives, particularly in the development of new materials with enhanced properties. For instance, the synthesis of zinc phthalocyanine derivatives with sulfonamide groups has shown remarkable potential in photodynamic therapy for cancer treatment, due to their good fluorescence properties and high singlet oxygen quantum yield (M. Pişkin et al., 2020). Moreover, the environmental application of these compounds is evident in studies focusing on the mitigation of pollutants, such as the role of biochar in influencing the behavior of sulfonamides in soils, demonstrating the potential for reducing the mobility and risk of antibiotics in the environment (Zhifu Liu et al., 2017).

Chemical Synthesis and Methodology

Advancements in chemical synthesis methodologies have been facilitated by the exploration of sulfonamide compounds. A notable example includes the development of a new and efficient synthesis route for E-arylethenesulfonamides from 1-hydroxy-1-arylalkanes, offering a straightforward procedure for preparing compounds widely used in chemical and pharmaceutical fields (A. Aramini et al., 2003). Such innovative approaches underscore the significance of sulfonamide derivatives in enhancing synthetic efficiency and broadening the scope of chemical transformations.

properties

IUPAC Name

(E)-N-[(4-methylmorpholin-2-yl)methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-16-8-9-19-14(12-16)11-15-20(17,18)10-7-13-5-3-2-4-6-13/h2-7,10,14-15H,8-9,11-12H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRUMRMULLPFBR-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)CNS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCOC(C1)CNS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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